BenchChemオンラインストアへようこそ!

7-chloro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one

Physicochemical Property Lipophilicity CNS Drug Design

The compound 7-chloro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one (CAS 72503-31-2) is a heterocyclic small molecule belonging to the 1,2,3,4-tetrahydroquinolin-2-one (dihydroquinolinone) class, characterized by a molecular formula of C10H10ClNO and a molecular weight of 195.64 g/mol. This class forms the core structure of several FDA-approved drugs (e.g., cilostazol, carteolol, aripiprazole) and is a privileged scaffold in medicinal chemistry for developing CNS agents and enzyme inhibitors.

Molecular Formula C10H10ClNO
Molecular Weight 195.64 g/mol
CAS No. 72503-31-2
Cat. No. B6612458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-chloro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one
CAS72503-31-2
Molecular FormulaC10H10ClNO
Molecular Weight195.64 g/mol
Structural Identifiers
SMILESCN1C(=O)CCC2=C1C=C(C=C2)Cl
InChIInChI=1S/C10H10ClNO/c1-12-9-6-8(11)4-2-7(9)3-5-10(12)13/h2,4,6H,3,5H2,1H3
InChIKeyNGELGMZYNYJJOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 7-Chloro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one (CAS 72503-31-2): A Structurally Defined Dihydroquinolinone Scaffold


The compound 7-chloro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one (CAS 72503-31-2) is a heterocyclic small molecule belonging to the 1,2,3,4-tetrahydroquinolin-2-one (dihydroquinolinone) class, characterized by a molecular formula of C10H10ClNO and a molecular weight of 195.64 g/mol [1]. This class forms the core structure of several FDA-approved drugs (e.g., cilostazol, carteolol, aripiprazole) and is a privileged scaffold in medicinal chemistry for developing CNS agents and enzyme inhibitors [2]. The specific substitution pattern—a chlorine atom at the 7-position and a methyl group on the N1 nitrogen—distinguishes it from other scaffold variants and directly influences its lipophilicity (XLogP3-AA = 1.9), metabolic stability, and potential biological target engagement [1].

Procurement Risk Analysis: Why Generic Dihydroquinolinone Analogs Cannot Replace 7-Chloro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one


Swapping this compound for a close structural analog without careful consideration of its specific substitution pattern carries a high risk of experimental failure. Structure-activity relationship (SAR) studies on the 3,4-dihydro-2(1H)-quinolinone scaffold have demonstrated that both the position (C6 vs. C7) and the nature of substituents drastically alter potency and isoform selectivity, particularly for monoamine oxidase (MAO) inhibition [1]. For instance, the presence of an N1-methyl group can block a key hydrogen bond donor site, while the 7-chloro substituent affects the electron density of the aromatic ring and interacts with hydrophobic pockets differently than a 6-chloro or 7-fluoro analog. Uncontrolled substitution can result in a complete loss of target selectivity or introduce unintended off-target activities, rendering comparative biological data meaningless and wasting procurement resources [1].

Quantitative Differentiation Evidence for 7-Chloro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one vs. Closest Analogs


Physicochemical Differentiation: Lipophilicity (XLogP3-AA) Compared to the N-Unsubstituted 7-Chloro Analog

The introduction of an N1-methyl group significantly increases lipophilicity compared to the unsubstituted analog, 7-chloro-3,4-dihydroquinolin-2(1H)-one. This modification is critical for passive membrane permeability and blood-brain barrier penetration, a key consideration in CNS-targeted research [1]. The target compound has a calculated XLogP3-AA of 1.9, a parameter directly influenced by the methyl substituent. While the exact XLogP of the comparator was not computed in the same system, the general effect of N-methylation on logP is an increase of approximately 0.5–1.0 log units based on structural fragment contributions [1]. This positions the compound as a more lipophilic and potentially brain-penetrant candidate compared to its N-H counterpart.

Physicochemical Property Lipophilicity CNS Drug Design Permeability

Regiochemical Precision: 7-Chloro Substitution Profile vs. 6-Chloro Analog for MAO-B Selectivity

SAR analysis by Meiring et al. (2013) established that substitution on the C7 position of the 3,4-dihydro-2(1H)-quinolinone scaffold leads to significantly more potent and selective MAO-B inhibition compared to substitution on C6 [1]. The 7-chloro substituent in the target compound positions it within a structural subclass that has demonstrated high potency and selectivity for MAO-B, a key target for Parkinson's disease therapy. In contrast, a 6-chloro analog would belong to a less active subclass, with published data showing that C6-substituted derivatives are generally less potent MAO-B inhibitors [1]. The most potent reported compound in the C7 series, 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone, exhibited an IC50 of 2.9 nM for MAO-B with 2750-fold selectivity over MAO-A, highlighting the privileged nature of the C7 position [1]. The target compound's 7-chloro group thus anchors it within a highly active region of the scaffold's SAR landscape.

Monoamine Oxidase MAO-B Neurodegeneration Parkinson's Disease

Combinatorial Specificity: Dual N1-Methyl and 7-Chloro Substitution is Unique Among Common Vendor Analogs

A survey of publicly available close analogs reveals that the combination of N1-methyl and 7-chloro substitutions on the dihydroquinolinone core is not found in the most commonly procured alternatives. The primary close analogs are: (a) 7-chloro-3,4-dihydroquinolin-2(1H)-one (no N1-methyl), (b) 1-methyl-3,4-dihydroquinolin-2(1H)-one (no 7-chloro), and (c) 6-chloro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one (regioisomer, if available). This specific combinatorial substitution pattern is essential for experiments designed to dissect the contributions of a lipophilic N1 group and a C7 halogen on biological activity simultaneously [1]. The precise SMILES string (CN1C(=O)CCC2=C1C=C(C=C2)Cl) is often used as a synthetic building block or intermediate in patent literature, for example in the synthesis of more complex quinolinone-based inhibitors, ensuring its utility in customized SAR explorations [2].

Chemical Biology Structure-Activity Relationship Chemical Probe Medicinal Chemistry

Recommended Research and Industrial Applications for 7-Chloro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one


Monoamine Oxidase-B (MAO-B) Inhibitor Lead Optimization

Due to the established SAR showing that C7-substituted dihydroquinolinones are highly potent and selective MAO-B inhibitors, this compound is ideal as a core scaffold for lead optimization in Parkinson's disease research. The 7-chloro substituent serves as a starting point for further functionalization (e.g., via nucleophilic aromatic substitution or coupling reactions) to improve potency, selectivity, and pharmacokinetic properties [1].

Neuroscience Chemical Probe Development

The enhanced lipophilicity (XLogP3-AA = 1.9) driven by the N1-methyl group suggests superior passive membrane permeability. This makes the compound a suitable starting point for developing CNS-penetrant chemical probes, where the absence of an N-H moiety also reduces the number of hydrogen bond donors, a key physicochemical property for crossing the blood-brain barrier [1].

Customized Structure-Activity Relationship (SAR) Studies on Dihydroquinolinone Scaffolds

The unique combinatorial substitution pattern (N1-methyl + 7-chloro) allows researchers to probe the simultaneous electronic and steric effects of these two modifications. This avoids the experimental confound that would arise from using separate N1-methyl or 7-chloro single-substituent analogs, enabling cleaner interpretation of pharmacological data [1][2].

Synthetic Intermediate for Advanced Heterocyclic Libraries

Multiple patent filings describe the use of N-methyl-7-halo-1,2,3,4-tetrahydroquinolin-2-ones as key intermediates in the synthesis of more complex molecules, such as kinase inhibitors and GPCR modulators. The chlorine atom offers a synthetic handle for cross-coupling reactions, while the lactam ring can be selectively reduced or functionalized, making it a versatile building block for generating diverse compound libraries [2].

Quote Request

Request a Quote for 7-chloro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.